molecular formula C13H16O5 B3028416 Methyl 3,4,5-trimethoxycinnamate CAS No. 20329-96-8

Methyl 3,4,5-trimethoxycinnamate

Cat. No. B3028416
CAS RN: 20329-96-8
M. Wt: 252.26 g/mol
InChI Key: KLXHCGFNNUQTEY-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 3,4,5-trimethoxycinnamate has been explored in the literature. For instance, the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl) piperazinyl acetate has been described, which involves the use of labeled carbon ([2,5-14C] piperazine) to trace the synthesis pathway . This method could potentially be adapted for the synthesis of methyl 3,4,5-trimethoxycinnamate by modifying the ester group and the piperazine moiety.

Molecular Structure Analysis

While the molecular structure of methyl 3,4,5-trimethoxycinnamate is not directly analyzed in the provided papers, the structure of a related compound, methyl 4-hydroxycinnamate, has been studied using high-resolution spectroscopy . The research on methyl 4-hydroxycinnamate reveals that the molecule can adopt multiple conformations with similar spectroscopic properties, which could suggest that methyl 3,4,5-trimethoxycinnamate may also exhibit conformational flexibility.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to methyl 3,4,5-trimethoxycinnamate. However, the synthesis of related compounds involves reactions such as bromination and aldehyde formation . These reactions are crucial for building the cinnamate structure and could be relevant to the chemical reactions that methyl 3,4,5-trimethoxycinnamate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3,4,5-trimethoxycinnamate are not directly reported in the provided papers. However, the pharmacological investigation of trimethoxycinnamamides, which are structurally similar, did not show significant effects on the cardiovascular, somatic, visceral, or central nervous system . This could imply that methyl 3,4,5-trimethoxycinnamate might also exhibit low pharmacological activity in these systems. Additionally, the spectroscopic study of methyl 4-hydroxycinnamate indicates that water complexation can significantly affect the spectroscopic properties of the compound , which might be extrapolated to suggest that methyl 3,4,5-trimethoxycinnamate could also interact with solvents in a way that alters its spectroscopic profile.

Scientific Research Applications

Metabolism in Rats

Methyl 3,4,5-trimethoxycinnamate (MTC) and related compounds have been studied for their metabolism in rats. The metabolic reactions include hydrogenation of the double bond, O-demethylation, p-dehydroxylation, dehydrogenation, and O-methylation, with metabolites partly excreted as glucuronide and/or sulphate conjugates. This process involves both tissue and intestinal microorganisms (Meyer & Scheline, 1972).

Anti-inflammatory and Antioxidant Activities

MTC has been evaluated for its anti-inflammatory effects in macrophages and adipocytes co-culture. It suppresses the release of various inflammatory mediators and enhances glucose uptake, suggesting potential applications in inflammation and metabolic disorders (Olajide et al., 2020).

Bacterial Degradation

A strain of Pseudomonas putida, when grown on MTC, can oxidize it and related compounds, resulting in the production of methanol. This finding indicates a microbial pathway for the degradation of MTC and similar compounds (Donnelly & Dagley, 1981).

Potential Antiarrhythmic Effect

MTC shows a potential antiarrhythmic effect by inhibiting L-type calcium current and suppressing early and delayed afterdepolarizations in rabbit cardiomyocytes. This suggests its application in preventing arrhythmias (Zhao et al., 2013).

GC Method for Estimating Reserpine and Rescinnamine

A new gas chromatographic method has been developed using MTC for the estimation of reserpine and rescinnamine, highlighting its role in analytical chemistry (Settimj et al., 1976).

Interaction with Barbituric Acid

The interaction of MTC with barbituric acid and thiobarbituric acid has been studied, revealing the formation of new compounds. This research contributes to the understanding of chemical reactions involving MTC (Madkour et al., 2000).

Cholinesterase Inhibitory Activity

3,4,5-Trimethoxycinnamates have been tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disorders (Kos et al., 2021).

Application in Traditional Medicine

MTC, as a constituent of Polygalae Radix, has been studied for its role in traditional medicine, particularly in relation to stress, anxiety, and depression (Leem & Oh, 2015).

Safety And Hazards

Methyl 3,4,5-trimethoxycinnamate has relatively low hazards to humans and the environment . During use, contact with skin, eyes, and mucous membranes should be avoided . During storage and transportation, contact with high temperatures, fire sources, and acids or bases should be avoided .

Future Directions

Methyl 3,4,5-trimethoxycinnamate has shown promising anti-inflammatory and antioxidant activities in macrophages . It also prevented inflammation in macrophage–adipocyte co-culture . The effect of Methyl 3,4,5-trimethoxycinnamate on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . These findings suggest that Methyl 3,4,5-trimethoxycinnamate could be further explored for its potential therapeutic applications in inflammation-related diseases.

properties

IUPAC Name

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHCGFNNUQTEY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289631
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source EPA DSSTox
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methyl 3,4,5-trimethoxycinnamate

CAS RN

20329-96-8, 7560-49-8
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20329-96-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, 3,4,5-trimethoxy-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20329-96-8
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Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 - 100 °C
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
Z Zhao, M Fang, D Xiao, M Liu, N Fefelova… - Biological and …, 2013 - jstage.jst.go.jp
3, 4, 5-Trimethoxycinnamic acid (TMCA), methyl 3, 4, 5-trimethoxycinnamate (M-TMCA) and p-methoxycinnamic acid (PMCA) have been identified as the major bioactive components in …
Number of citations: 24 www.jstage.jst.go.jp
OA Olajide, IS Akande… - …, 2020 - Springer
Methyl 3,4,5-trimethoxycinnamate (MTC) is a bioactive natural phenylpropanoid. We evaluated anti-inflammatory effects of synthetic MTC in RAW264.7 macrophages and RAW264.7–…
Number of citations: 11 link.springer.com
J Shin, H Lee, S Ahn, WS Jeong, CT Kim… - Journal of Applied …, 2022 - papersearch.net
In this study, derivatives of trimethoxybenzene were investigated as inhibitors of melanogenesis. We examined the effects of methyl 3,4,5-trimethoxybenzoate (MTB), ethyl 3,4,5-…
Number of citations: 2 papersearch.net
Z Zhao, H Song, J Xie, T Liu, X Zhao, X Chen… - European journal of …, 2019 - Elsevier
TMCA (3,4,5-trimethoxycinnamic acid) ester and amide are privileged structural scaffolds in drug discovery which are widely distributed in natural products and consequently produced …
Number of citations: 39 www.sciencedirect.com
D Castro‐Vazquez… - Chemical Biology & …, 2022 - Wiley Online Library
Phenolic acids represent a large collection of phytochemical molecules present in the plant kingdom; they have an important role as epigenetic regulators, particularly as inhibitors of …
Number of citations: 1 onlinelibrary.wiley.com
PA Kroon, CB Faulds, C Brézillon… - European journal of …, 1997 - Wiley Online Library
We have used methyl esters of phenylalkanoic acids to probe the active site of two esterases (FAE‐III and CinnAE) from Aspergillus niger. Only methyl 4‐hydroxy‐3‐methoxycinnamate …
Number of citations: 85 febs.onlinelibrary.wiley.com
JC Jung, S Moon, D Min, WK Park… - Chemical biology & …, 2013 - Wiley Online Library
A series of 3,4,5‐trimethoxycinnamic acid derivatives was prepared and evaluated for antinarcotic effects on morphine dependence in mice and binding affinities on serotonergic …
Number of citations: 16 onlinelibrary.wiley.com
Y Ikeya, K SUGAMA, M Okada… - Chemical and …, 1991 - jstage.jst.go.jp
Four new phenolic glycosides, tenuifolisides A (1), B (2), C (3), and D (4) together with a known phenolic glyciside, β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-sinapoyl)-…
Number of citations: 98 www.jstage.jst.go.jp
A Quek, NK Kassim, A Ismail, MAM Latif, K Shaari… - Molecules, 2020 - mdpi.com
The present study investigated the antidiabetic properties of the extracts and fractions from leaves and stem bark of M. glabra based on dipeptidyl peptidase-4 (DPP-4) and α-Amylase …
Number of citations: 8 www.mdpi.com
J Zhang, J Xie, Y Liang, Y Li, Y Zhang, C Wang… - Biomedicine & …, 2022 - Elsevier
3,6′-disinapoylsucrose (DISS) is a bioactive oligosaccharide ester derived from Polygalae Radix. This study aims to explore the anxiolytic effects of DISS and further reveal the …
Number of citations: 4 www.sciencedirect.com

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